molecular formula C12H18O8 B13350204 (2R,3R,4S,5S)-2-(Acetoxymethyl)-5-methoxytetrahydrofuran-3,4-diyl diacetate

(2R,3R,4S,5S)-2-(Acetoxymethyl)-5-methoxytetrahydrofuran-3,4-diyl diacetate

Cat. No.: B13350204
M. Wt: 290.27 g/mol
InChI Key: RUSRQHXGPHZZNI-WYUUTHIRSA-N
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Description

(2R,3R,4S,5S)-2-(Acetoxymethyl)-5-methoxytetrahydrofuran-3,4-diyl diacetate is a complex organic compound with a tetrahydrofuran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5S)-2-(Acetoxymethyl)-5-methoxytetrahydrofuran-3,4-diyl diacetate typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols or other suitable precursors.

    Introduction of Acetoxy Groups: Acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine are commonly employed.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5S)-2-(Acetoxymethyl)-5-methoxytetrahydrofuran-3,4-diyl diacetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to break down the tetrahydrofuran ring.

    Reduction: Reduction reactions can be used to modify the acetoxy groups or to reduce any double bonds present in the molecule.

    Substitution: Nucleophilic substitution reactions can replace the acetoxy or methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as hydroxide ions or amines in basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(2R,3R,4S,5S)-2-(Acetoxymethyl)-5-methoxytetrahydrofuran-3,4-diyl diacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5S)-2-(Acetoxymethyl)-5-methoxytetrahydrofuran-3,4-diyl diacetate involves its interaction with specific molecular targets and pathways. The acetoxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The tetrahydrofuran ring structure may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4S,5S)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3,4-diyl diacetate: Similar structure but with hydroxyl groups instead of acetoxy groups.

    (2R,3R,4S,5S)-2-(Acetoxymethyl)-5-hydroxytetrahydrofuran-3,4-diyl diacetate: Similar structure but with hydroxyl groups instead of methoxy groups.

Uniqueness

The unique combination of acetoxy and methoxy groups in (2R,3R,4S,5S)-2-(Acetoxymethyl)-5-methoxytetrahydrofuran-3,4-diyl diacetate contributes to its distinct chemical properties and potential applications. The specific arrangement of these functional groups can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C12H18O8

Molecular Weight

290.27 g/mol

IUPAC Name

[(2R,3R,4S,5S)-3,4-diacetyloxy-5-methoxyoxolan-2-yl]methyl acetate

InChI

InChI=1S/C12H18O8/c1-6(13)17-5-9-10(18-7(2)14)11(19-8(3)15)12(16-4)20-9/h9-12H,5H2,1-4H3/t9-,10-,11+,12+/m1/s1

InChI Key

RUSRQHXGPHZZNI-WYUUTHIRSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](O1)OC)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)OC)OC(=O)C)OC(=O)C

Origin of Product

United States

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